Cas no 2137721-99-2 (1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-)
![1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]- structure](https://ja.kuujia.com/scimg/cas/2137721-99-2x500.png)
1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-
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- インチ: 1S/C12H24N2O/c1-4-12(15)14-6-5-10(7-9(2)3)11(13)8-14/h9-11H,4-8,13H2,1-3H3
- InChIKey: ZLWAWOFWAKWLJH-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(CC(C)C)C(N)C1)(=O)CC
1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375497-0.25g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-375497-2.5g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-375497-0.1g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-375497-0.5g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-375497-1.0g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-375497-10.0g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-375497-0.05g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-375497-5.0g |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]propan-1-one |
2137721-99-2 | 5.0g |
$2110.0 | 2023-03-02 |
1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]- 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-に関する追加情報
1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]
1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl], also known by its CAS number 2137721-99-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are widely studied due to their potential applications in drug design and development. The structure of this compound features a piperidine ring substituted with an amino group and an isobutyl group, along with a propanone moiety, making it a versatile molecule for various chemical modifications and functionalization.
The synthesis of 1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl] involves a series of well-established organic reactions, including alkylation, amination, and keto-enol tautomerism. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched samples, which is particularly valuable for pharmacological studies where stereochemistry plays a critical role.
One of the most promising areas of research involving this compound is its application in the development of bioactive molecules. Studies have shown that the piperidine ring in this compound can act as a scaffold for attaching various bioactive groups, leading to potential applications in antimicrobial agents, anti-inflammatory drugs, and neuroprotective compounds. For instance, recent research has demonstrated that derivatives of this compound exhibit potent activity against certain strains of bacteria, making them potential candidates for antibiotic development.
In addition to its pharmacological applications, 1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl] has also been investigated for its role in chemical biology. The compound's ability to form stable complexes with metal ions has led to its use in the study of metalloenzymes and metalloproteins. This property makes it a valuable tool in understanding the mechanisms of these biological systems and could pave the way for the development of novel enzyme inhibitors or catalysts.
The structural versatility of this compound also extends to its use in materials science. Researchers have explored the possibility of incorporating this compound into polymer systems to create materials with enhanced mechanical properties or specific functional attributes. For example, the incorporation of this compound into polyurethanes has been shown to improve their thermal stability and mechanical strength, suggesting potential applications in high-performance materials.
From an analytical standpoint, the characterization of 1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl] has been achieved through a variety of advanced techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided detailed insights into the molecular structure and conformational preferences of the compound, which are crucial for understanding its reactivity and biological activity.
Looking ahead, ongoing research is focused on further exploring the potential applications of this compound in drug discovery and materials science. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new possibilities for this versatile molecule. As our understanding of its properties continues to grow, so too will its impact on various fields within science and technology.
2137721-99-2 (1-Propanone, 1-[3-amino-4-(2-methylpropyl)-1-piperidinyl]-) 関連製品
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